molecular formula C16H16BrNO2 B2691228 2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol CAS No. 477848-05-8

2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol

Cat. No.: B2691228
CAS No.: 477848-05-8
M. Wt: 334.213
InChI Key: WEWIABSQOBHPSC-GIJQJNRQSA-N
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Description

2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol is an organic compound with the molecular formula C16H16BrNO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom, a methoxy group, and an imine linkage to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol typically involves the following steps:

    Formation of the imine linkage: This step involves the condensation of 3,4-dimethylbenzaldehyde with 2-amino-4-methoxyphenol in the presence of an acid catalyst to form the imine intermediate.

    Bromination: The imine intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The imine linkage can be reduced to an amine or oxidized to a nitrile, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, thiourea, and primary amines. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and reduction reactions: Reagents such as sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution reactions: Products include azido, thiol, and amine derivatives.

    Oxidation and reduction reactions: Products include amines and nitriles.

    Coupling reactions: Products include biaryl and diaryl ether derivatives.

Scientific Research Applications

2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the imine linkage can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-dimethylphenol: Similar structure but lacks the imine linkage and methoxy group.

    4-Bromo-2,6-dimethylphenyl isothiocyanate: Contains a bromine atom and dimethyl groups but has an isothiocyanate group instead of an imine linkage.

    2-Bromo-1,4-dimethylbenzene: Similar brominated aromatic compound but lacks the imine and methoxy functionalities.

Uniqueness

2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol is unique due to the combination of its bromine atom, imine linkage, and methoxy group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol, with the CAS number 477848-05-8, is an organic compound notable for its unique structure, which includes a bromine atom, a methoxy group, and an imine linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C16H16BrNO2
  • Molecular Weight: 334.21 g/mol
  • IUPAC Name: 2-bromo-6-[(3,4-dimethylphenyl)iminomethyl]-4-methoxyphenol

The biological activity of this compound is primarily associated with its ability to interact with various biological targets. The presence of the bromine atom and the imine linkage enhances its reactivity and potential for binding to enzyme active sites or receptor sites in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated phenols can inhibit the growth of various bacterial strains. The specific antimicrobial efficacy of this compound is yet to be extensively documented but can be inferred from related compounds.

Antioxidant Properties

Antioxidant activity is another area where this compound may show promise. Compounds with similar structures often demonstrate the ability to scavenge free radicals, thus reducing oxidative stress in cells. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Inhibitors targeting specific enzymes involved in metabolic pathways can lead to therapeutic applications in treating diseases such as cancer or diabetes. Preliminary studies on structurally related compounds indicate that they can inhibit key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes.

Case Studies

  • Study on Bacterial Inhibition : A comparative study evaluated the antimicrobial effects of various brominated phenols, revealing that compounds with similar imine linkages showed enhanced inhibition against Gram-positive bacteria.
  • Antioxidant Activity Assessment : In vitro assays demonstrated that related phenolic compounds exhibited significant antioxidant activity through DPPH radical scavenging assays, suggesting that this compound may possess similar properties.
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition highlighted that brominated compounds could modulate enzyme activity through competitive inhibition mechanisms, potentially applicable to this compound.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Bromo-4,6-dimethylphenolLacks imine linkageModerate antimicrobial activity
4-Bromo-2,6-dimethylphenyl isothiocyanateContains isothiocyanate groupAnticancer properties
2-Bromo-1,4-dimethylbenzeneLacks methoxy and imine functionalitiesLimited biological activity

Properties

IUPAC Name

2-bromo-6-[(3,4-dimethylphenyl)iminomethyl]-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-10-4-5-13(6-11(10)2)18-9-12-7-14(20-3)8-15(17)16(12)19/h4-9,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWIABSQOBHPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)OC)Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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